3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyrimidinyl-piperazine and a thiophenyl group
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1-(2-pyrimidinyl)piperazine, act as an antagonist of the α2-adrenergic receptor . This receptor plays a crucial role in regulating neurotransmitter release from adrenergic neurons in the central nervous system.
Mode of Action
Based on its structural similarity to 1-(2-pyrimidinyl)piperazine, it may interact with its targets by binding to the α2-adrenergic receptor, thereby inhibiting the receptor’s activity . This interaction could lead to changes in the cellular response to neurotransmitters.
Pharmacokinetics
Similar compounds, such as 1-(2-pyrimidinyl)piperazine, are known to be metabolites of certain drugs . This suggests that the compound may be well-absorbed and distributed in the body, metabolized, and then excreted.
Result of Action
By acting as an antagonist of the α2-adrenergic receptor, it could potentially alter cellular responses to neurotransmitters, leading to changes in physiological processes regulated by the adrenergic signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of Thiophenyl Group: The thiophenyl group can be introduced via a Suzuki coupling reaction, where a thiophenyl boronic acid reacts with a halogenated pyridazine.
Attachment of Pyrimidinyl-Piperazine: The final step involves the nucleophilic substitution reaction where pyrimidinyl-piperazine is attached to the pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF, while electrophilic substitution may use reagents like bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Pyridin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(phenyl)pyridazine: Similar structure but with a phenyl group instead of a thiophenyl group.
Uniqueness
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is unique due to the combination of its pyrimidinyl-piperazine and thiophenyl substituents. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Properties
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazin-1-yl)-6-thiophen-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6S/c1-3-14(23-12-1)13-4-5-15(20-19-13)21-8-10-22(11-9-21)16-17-6-2-7-18-16/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZVOKCPNWSHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.